Naminterol is identified by the chemical formula C19H26N2O3 and has the CAS number 93047-40-6. It is categorized under beta-2 adrenergic agonists, which are compounds that stimulate the beta-2 adrenergic receptors in the body, leading to muscle relaxation and dilation of airways. This classification places Naminterol within a broader category of medications used to manage asthma and other obstructive airway diseases .
The synthesis of Naminterol typically involves several key steps, primarily focusing on the reduction of nitrobenzaldehyde. The process can be summarized as follows:
Naminterol's molecular structure can be represented through its canonical SMILES notation: CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O.
Naminterol undergoes several significant chemical reactions, including:
The mechanism of action for Naminterol involves its binding to beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon activation:
This mechanism underscores its therapeutic efficacy in treating asthma and other respiratory disorders .
Naminterol exhibits several notable physical and chemical properties:
Naminterol has several important applications in scientific research and medicine:
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: